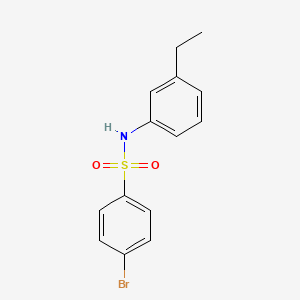

4-bromo-N-(3-ethylphenyl)benzenesulfonamide

Description

The exact mass of the compound 4-bromo-N-(3-ethylphenyl)benzenesulfonamide is 338.99286 g/mol and the complexity rating of the compound is 371. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-bromo-N-(3-ethylphenyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-N-(3-ethylphenyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-(3-ethylphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO2S/c1-2-11-4-3-5-13(10-11)16-19(17,18)14-8-6-12(15)7-9-14/h3-10,16H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHAWHAUEXMWSPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo N 3 Ethylphenyl Benzenesulfonamide and Analogous Structures

General Synthetic Strategies for N-Arylsulfonamides

The construction of the N-S bond in N-arylsulfonamides can be achieved through several reliable and versatile chemical transformations. The classical approach involves the reaction of an amine with a sulfonyl chloride, while modern methods have introduced transition-metal-catalyzed cross-coupling reactions to broaden the synthetic scope.

Nucleophilic Acyl Substitution Reactions Utilizing Arylsulfonyl Chlorides and Anilines

The most traditional and widely employed method for synthesizing N-arylsulfonamides is the nucleophilic substitution reaction between an arylsulfonyl chloride and an aniline (B41778) or its derivatives. rochester.edu This reaction proceeds via an addition-elimination mechanism, where the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate, which then collapses, eliminating a chloride ion to yield the stable sulfonamide.

This method's prevalence is due to the high reactivity of the sulfonyl chloride group, which makes it susceptible to nucleophilic attack. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct that is formed. The choice of solvent and base is crucial for optimizing the reaction conditions and achieving high yields. While generally effective, this method can sometimes require long reaction times or elevated temperatures. chemicalbook.com

Palladium-Catalyzed Coupling Reactions for Sulfonamide Formation

In recent years, palladium-catalyzed cross-coupling reactions have emerged as powerful alternatives for the formation of N-S bonds, offering milder conditions and broader substrate scope. organic-chemistry.org These methods can involve the coupling of sulfonamides with aryl halides or the use of nitroarenes as the nitrogen source. rochester.edusolubilityofthings.com For instance, a palladium-catalyzed process can construct N-arylsulfonamides from nitroarenes and arylsulfonyl hydrazides, where the nitroarenes are reduced in situ. solubilityofthings.com Another approach involves the palladium-catalyzed reaction between arylboronic acids and sulfonyl chlorides, which allows for the convergent synthesis of sulfonamide analogues where both the aryl and amine components can be varied. organic-chemistry.org These catalytic systems provide an efficient pathway to complex sulfonamide derivatives that may be difficult to access through traditional methods. researchgate.net

Optimized Synthetic Routes for 4-bromo-N-(3-ethylphenyl)benzenesulfonamide

The synthesis of the target compound, 4-bromo-N-(3-ethylphenyl)benzenesulfonamide, is most directly achieved through the nucleophilic substitution reaction, which allows for a focused optimization of precursors and reaction parameters.

Selection of Precursors: 4-Bromobenzenesulfonyl Chloride and 3-Ethylaniline (B1664132)

The logical and most efficient precursors for the synthesis of 4-bromo-N-(3-ethylphenyl)benzenesulfonamide via nucleophilic substitution are 4-bromobenzenesulfonyl chloride and 3-ethylaniline.

4-Bromobenzenesulfonyl Chloride : This compound serves as the electrophilic partner, providing the 4-bromobenzenesulfonyl moiety. It is a commercially available white to pale yellow crystalline solid. thermofisher.comsigmaaldrich.com Its high reactivity stems from the strongly electrophilic sulfonyl chloride group. It is widely used for the preparation of 4-bromobenzenesulfonamides and for the protection of amines. fishersci.com

3-Ethylaniline : This precursor acts as the nucleophile, providing the 3-ethylphenylamino group. It is a commercially available liquid. chemicalbook.comsigmaaldrich.com The amino group on the aniline ring readily attacks the sulfonyl chloride to form the desired N-S bond.

The selection of these specific precursors provides a direct and convergent route to the final product, with the bromine and ethyl functionalities pre-installed on the respective aromatic rings.

Reaction Conditions and Parameter Optimization (e.g., Solvent Systems, Temperature, Catalyst Influence)

Optimizing the reaction conditions is critical for maximizing the yield and purity of 4-bromo-N-(3-ethylphenyl)benzenesulfonamide. Key parameters that can be adjusted include the choice of solvent, base (which acts as a catalyst and acid scavenger), and reaction temperature. Different combinations of these parameters can significantly influence the reaction rate and outcome. organic-chemistry.orgresearchgate.net

Below is an interactive data table illustrating potential optimization parameters for the synthesis.

| Parameter | Variation | Rationale and Expected Outcome |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, Toluene | The polarity of the solvent can affect the solubility of reactants and the stability of the transition state. Aprotic solvents are generally preferred to avoid reaction with the sulfonyl chloride. Optimization aims to find a solvent that provides good solubility for both reactants and facilitates the reaction. |

| Base | Pyridine, Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), Potassium Carbonate (K₂CO₃) | The base neutralizes the HCl byproduct, driving the reaction to completion. Tertiary amines like pyridine and TEA are common choices. The strength and steric hindrance of the base can influence the reaction rate and prevent side reactions. |

| Temperature | 0 °C to Room Temperature (20-25 °C), Reflux | The reaction is often initiated at a lower temperature (0 °C) to control the initial exothermic reaction, then allowed to warm to room temperature. Heating under reflux may be necessary to drive the reaction to completion, especially with less reactive anilines, but can also lead to decomposition. |

| Stoichiometry | Equimolar amounts, Slight excess of amine | Using a slight excess of the 3-ethylaniline can help to ensure the complete consumption of the more valuable sulfonyl chloride. However, this can complicate purification. Optimization typically starts with a 1:1 or 1:1.1 molar ratio of sulfonyl chloride to aniline. |

By systematically varying these parameters, an optimal set of conditions can be established to achieve the highest possible yield and purity of the final product.

Reaction Monitoring and Yield Enhancement Strategies

Effective reaction monitoring and post-reaction workup are essential for maximizing the isolated yield of the product.

Reaction Monitoring: The progress of the sulfonamide formation can be effectively monitored using Thin Layer Chromatography (TLC). nih.govresearchgate.net By spotting the reaction mixture on a TLC plate alongside the starting materials (4-bromobenzenesulfonyl chloride and 3-ethylaniline), the consumption of reactants and the formation of the new, typically more polar, sulfonamide product can be visualized over time. This allows for the determination of the reaction's endpoint, preventing premature or unnecessarily prolonged reaction times which could lead to byproduct formation. nih.gov

Yield Enhancement Strategies: Several strategies can be employed to enhance the final yield:

Careful Reagent Addition: Slow, dropwise addition of one reagent to the other, particularly at the start of the reaction, can help control exothermic processes and minimize the formation of impurities. rochester.edu

Optimized Workup: After the reaction is complete, a standard aqueous workup is typically performed to remove the base and its salt. This involves washing the organic layer with dilute acid, water, and brine. Efficient separation during this process is crucial to avoid loss of product. rochester.edu

Purification Method: The crude product is often purified by recrystallization or flash column chromatography. Selecting the appropriate solvent system for recrystallization or eluent for chromatography is key to obtaining a pure product with minimal loss. rochester.eduazom.com

Anhydrous Conditions: Since sulfonyl chlorides can react with water, ensuring that the glassware is dry and using anhydrous solvents can prevent the hydrolysis of the starting material, thereby maximizing its availability for the desired reaction. rochester.edu

By combining optimized reaction conditions with meticulous monitoring and purification techniques, the synthesis of 4-bromo-N-(3-ethylphenyl)benzenesulfonamide can be performed efficiently to achieve a high yield of the pure compound.

Derivatization and Analog Development of 4-bromo-N-(3-ethylphenyl)benzenesulfonamide

The development of analogs of 4-bromo-N-(3-ethylphenyl)benzenesulfonamide involves systematic modifications of its structure to explore structure-activity relationships and to optimize its chemical and biological properties. These modifications can be broadly categorized into two main areas: introduction of varied substituents on the benzenesulfonyl moiety and exploration of substituent effects on the N-phenyl ring.

The 4-bromo substituent on the benzenesulfonyl ring of the parent compound serves as a key point for diversification. A variety of substituents can be introduced at this position, as well as at other positions on the ring, to modulate the electronic and steric properties of the molecule.

Research on analogous structures has shown that the nature of the substituent on the benzenesulfonyl ring can significantly influence the compound's properties. For instance, in a series of 4-phenyl-1-arylsulfonylimidazolidinones, the introduction of electron-donating or electron-withdrawing groups at the 3- or 4-position of the phenylsulfonyl motif had a pronounced effect on their cytotoxic activity. nih.gov A quantitative structure-activity relationship (QSAR) study of 4-substituted analogs revealed that the volume of the substituent is well-correlated with activity, with larger substituents generally leading to enhanced potency. nih.gov Furthermore, the presence of a small substituent at the 3-position was found to further increase activity. nih.gov

The following table summarizes the effects of various substituents on the benzenesulfonyl moiety of analogous benzenesulfonamide-containing compounds.

| Substituent | Position | Observed Effect | Reference Compound Class |

| Methyl | 4 | Not essential for activity | Dibenzylsulphonamides |

| Methoxy | 5 | Restored potency where a phenol (B47542) was not tolerated | Dibenzylsulphonamides |

| Nitrile | 5 | Promising analog with good ligand-lipophilicity efficiency | Dibenzylsulphonamides |

| Amides | 5 | Promising analogs with good ligand-lipophilicity efficiency | Dibenzylsulphonamides |

| Sulfone | 5 | Promising analog with good ligand-lipophilicity efficiency | Dibenzylsulphonamides |

| Carboxylic acid | 5 | Decreased potency | Dibenzylsulphonamides |

| Methoxyethane | - | Moderate potency with lower lipophilicity | Dibenzylsulphonamides |

The reactivity and orientation of further reactions on the N-phenyl ring are governed by the nature of the existing substituents. Substituents are classified as either activating or deactivating and as ortho-, para-, or meta-directing for electrophilic aromatic substitution. libretexts.org For example, an alkyl group like ethyl is an ortho-, para-directing activator, making the ring more reactive than benzene. libretexts.org In contrast, electron-withdrawing groups like nitro or cyano are meta-directing deactivators. libretexts.org

In the context of developing anti-influenza agents, a study on benzenesulfonamide (B165840) derivatives found that the introduction of a second small hydrophobic group on the aniline ring led to highly potent analogs. nih.gov Specifically, aniline analogs with 3-Cl and 3-CF3 substituents demonstrated significantly better antiviral potencies. nih.gov Conversely, bulky hydrophobic groups and polar substituents like amides were found to abolish the anti-influenza activity. nih.gov

The table below outlines the observed effects of different substituents on the N-phenyl ring of benzenesulfonamide analogs.

| Substituent | Position | Observed Effect on Activity | Compound Class |

| 3-Cl | 3 | Enhanced antiviral potency | Anti-influenza benzenesulfonamides |

| 3-CF3 | 3 | Enhanced antiviral potency | Anti-influenza benzenesulfonamides |

| Bulky hydrophobic groups | - | Abolished anti-influenza activity | Anti-influenza benzenesulfonamides |

| Polar substituents (e.g., amides) | - | Abolished anti-influenza activity | Anti-influenza benzenesulfonamides |

| Electron-donating groups | para | Inhibits certain reaction pathways | N-phenyl benzenesulfonamides |

| Electron-withdrawing groups | para | Favors certain reaction pathways | N-phenyl benzenesulfonamides |

Advanced Structural Characterization and Spectroscopic Analysis

Spectroscopic Methodologies for Elucidating Molecular Architecture

A suite of spectroscopic techniques has been instrumental in defining the molecular framework of 4-bromo-N-(3-ethylphenyl)benzenesulfonamide.

High-resolution NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Although specific experimental data for 4-bromo-N-(3-ethylphenyl)benzenesulfonamide is not publicly available, the expected chemical shifts can be predicted based on the analysis of its constituent aromatic rings and substituent effects.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the protons of the 4-bromobenzenesulfonyl and the 3-ethylphenyl moieties. The protons on the 4-bromophenyl group are expected to appear as two doublets in the aromatic region, a characteristic AA'BB' system. The protons of the 3-ethylphenyl group will present a more complex pattern in the aromatic region, along with a quartet and a triplet for the ethyl group's methylene (B1212753) and methyl protons, respectively. The N-H proton of the sulfonamide group is expected to appear as a singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct signals for each unique carbon atom in the molecule. The carbon atoms attached to the bromine and sulfur atoms would exhibit characteristic chemical shifts. The ethyl group carbons would appear in the aliphatic region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethyl -CH₃ | ~1.2 | ~15 |

| Ethyl -CH₂ | ~2.6 | ~28 |

| N-H | Variable (likely > 8.0) | - |

| Aromatic C-H | ~7.0 - 7.8 | ~120 - 140 |

| C-Br | - | ~128 |

| C-S | - | ~140 |

Note: These are predicted values based on analogous structures and substituent effects. Actual experimental values may vary.

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The FT-IR spectrum of 4-bromo-N-(3-ethylphenyl)benzenesulfonamide is expected to show prominent absorption bands corresponding to the sulfonamide and aromatic functionalities.

Key expected vibrational frequencies include:

N-H Stretch: A peak in the region of 3200-3300 cm⁻¹ corresponding to the stretching vibration of the sulfonamide N-H bond.

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ indicative of the aromatic C-H bonds.

S=O Stretch: Strong, characteristic asymmetric and symmetric stretching vibrations for the sulfonyl group (SO₂) are expected around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively.

C=C Aromatic Stretch: Peaks in the 1600-1450 cm⁻¹ region due to the carbon-carbon stretching within the aromatic rings.

S-N Stretch: A band around 940 cm⁻¹ is anticipated for the S-N stretching vibration.

C-Br Stretch: A vibration in the lower frequency region, typically around 600-500 cm⁻¹, corresponding to the C-Br bond.

Interactive Data Table: Predicted FT-IR Absorption Bands

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Intensity |

| N-H Stretch | 3200-3300 | Medium |

| Aromatic C-H Stretch | >3000 | Medium-Weak |

| Asymmetric S=O Stretch | 1350-1300 | Strong |

| Symmetric S=O Stretch | 1170-1150 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| S-N Stretch | ~940 | Medium |

| C-Br Stretch | 600-500 | Medium-Strong |

Note: These are predicted frequency ranges based on known functional group absorptions.

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, aiding in its structural confirmation. The molecular weight of 4-bromo-N-(3-ethylphenyl)benzenesulfonamide is 340.24 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ and an [M+2]⁺ peak of similar intensity, which is characteristic of the presence of a bromine atom.

The fragmentation of benzenesulfonamides in the mass spectrometer often involves the cleavage of the S-N bond and the C-S bond. Expected fragmentation patterns for 4-bromo-N-(3-ethylphenyl)benzenesulfonamide would likely include the formation of ions corresponding to the 4-bromobenzenesulfonyl cation and the 3-ethylaniline (B1664132) radical cation, as well as further fragmentation of these ions.

Single-Crystal X-ray Diffraction Analysis for Solid-State Conformation

While a specific crystal structure for 4-bromo-N-(3-ethylphenyl)benzenesulfonamide has not been reported in the searched literature, the principles of single-crystal X-ray diffraction can be discussed in the context of closely related sulfonamide structures. This technique provides the most definitive three-dimensional structural information of a molecule in its crystalline state.

To obtain a single crystal suitable for X-ray diffraction, a slow crystallization process is typically employed. This often involves dissolving the purified compound in a suitable solvent or a mixture of solvents and allowing the solvent to evaporate slowly. Common techniques include slow evaporation from a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution. The choice of solvent is critical and is often determined empirically to yield high-quality, single crystals.

A successful single-crystal X-ray diffraction analysis would provide precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be determined. For 4-bromo-N-(3-ethylphenyl)benzenesulfonamide, this analysis would reveal the conformation of the molecule, particularly the rotational arrangement around the S-N bond and the orientation of the two aromatic rings relative to each other. The geometry around the sulfur atom is expected to be tetrahedral. The analysis would also detail intermolecular interactions, such as hydrogen bonding involving the sulfonamide N-H group and the sulfonyl oxygens, which dictate the crystal packing. For instance, in related structures, intermolecular N—H⋯O hydrogen bonds are a common feature.

Interactive Data Table: Illustrative Crystallographic Parameters for a Benzenesulfonamide (B165840) Derivative

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| C-S-N-C Torsion Angle (°) | -75.0 |

| Dihedral Angle between Rings (°) | 80.0 |

Note: These values are for a representative benzenesulfonamide structure and are provided for illustrative purposes to indicate the type of data obtained from a single-crystal X-ray diffraction study.

Analysis of Intermolecular Interactions: Hydrogen Bonding Networks and Halogen Bonding

The solid-state architecture of 4-bromo-N-(3-ethylphenyl)benzenesulfonamide is expected to be directed by a hierarchy of non-covalent interactions, primarily strong hydrogen bonds and potential halogen bonds.

Hydrogen Bonding Networks

The most significant intermolecular interaction anticipated in the crystal structure of 4-bromo-N-(3-ethylphenyl)benzenesulfonamide is the hydrogen bond formed between the sulfonamide N-H group (donor) and one of the sulfonyl oxygen atoms (acceptor). This N-H···O=S interaction is a robust and highly prevalent feature in the crystal packing of countless sulfonamides. nih.gov Studies on a wide range of secondary aromatic sulfonamides have shown that these interactions are the primary drivers of molecular assembly, leading to well-defined, repeating patterns. acs.orgresearchgate.net

These N-H···O bonds typically result in the formation of one-dimensional supramolecular chains. Depending on the specific conformation of the molecule and the packing forces, these chains can adopt various motifs, such as catemers or dimers that further propagate into chains. acs.orgresearchgate.net For instance, in many N-(aryl)arylsulfonamides, molecules are linked into infinite C(4) chains, where C(4) denotes a chain motif in which the hydrogen bond encloses a pattern of 4 atoms.

Weak C-H···O hydrogen bonds, involving aromatic or ethyl group C-H donors and sulfonyl oxygen acceptors, are also expected to play a supplementary role in stabilizing the crystal lattice. nih.gov

Table 1: Predicted Hydrogen Bond Parameters based on Analogous Sulfonamides

| Donor (D) | Hydrogen (H) | Acceptor (A) | D···A Distance (Å) | D-H···A Angle (°) | Type of Interaction |

| N | H | O=S | 2.8 - 3.1 | 160 - 180 | Strong, Primary |

| C(aromatic) | H | O=S | 3.2 - 3.6 | 130 - 160 | Weak, Secondary |

| C(ethyl) | H | O=S | 3.2 - 3.6 | 130 - 160 | Weak, Secondary |

Note: The data in this table is illustrative and represents typical ranges observed in crystal structures of similar benzenesulfonamide derivatives.

Halogen Bonding

The presence of a bromine atom on one of the phenyl rings introduces the possibility of halogen bonding. A halogen bond is a directional, non-covalent interaction between an electrophilic region on the halogen atom (known as the σ-hole) and a nucleophilic site (Lewis base). mdpi.comnih.gov Potential halogen bond acceptors within the 4-bromo-N-(3-ethylphenyl)benzenesulfonamide molecule include the sulfonyl oxygen atoms, the nitrogen atom, or the π-electron clouds of the aromatic rings. mdpi.com

The formation of a C-Br···O=S halogen bond would be a significant interaction. However, in the solid state, there is often competition between hydrogen bonding and halogen bonding. mdpi.com The sulfonyl oxygens are strong hydrogen bond acceptors and are likely to be primarily engaged in the more powerful N-H···O interactions. Therefore, the formation of C-Br···O halogen bonds might be less probable or geometrically less ideal than the primary hydrogen bonds.

Alternatively, C-Br···π interactions with the electron-rich face of the ethylphenyl or bromophenyl rings could occur. While generally weaker than C-Br···O bonds, these interactions can be crucial in directing the final crystal packing, especially in arranging molecules in a stacked or herringbone fashion. mdpi.com

Table 2: Potential Halogen Bond Geometries

| Donor (D) | Acceptor (A) | D···A Distance | ∠C-Br···A Angle | Likelihood |

| C-Br | O=S | < 3.37 Å (Sum of vdW radii) | ~165° | Possible, but may compete with H-bonding |

| C-Br | π-system (ring centroid) | < 3.5 Å | > 150° | Possible, influences stacking |

Note: The data in this table is predictive, based on established principles of halogen bonding.

Supramolecular Assembly and Crystal Packing Features

The primary supramolecular synthon is predicted to be the one-dimensional chain formed by the N-H···O hydrogen bonds. These chains are the fundamental building blocks of the crystal structure. The arrangement of these chains relative to one another is then dictated by the weaker forces.

If halogen bonding occurs, it will serve as a key directional force, linking these primary hydrogen-bonded chains. For example, C-Br···π or C-Br···O interactions could cross-link the chains to form 2D layers or more complex 3D networks.

In the absence of strong halogen bonding, the packing of the hydrogen-bonded chains would be governed by van der Waals forces, including potential π–π stacking interactions between the aromatic rings of adjacent molecules and weaker C-H···O contacts. iucr.org The ethyl group on the N-phenyl ring will also influence packing by creating specific steric demands and participating in van der Waals and weak C-H···O interactions.

Based on analyses of similar N-phenylbenzenesulfonamides, the molecule is likely to adopt a twisted, non-planar conformation. acs.orgnih.gov This inherent twist, combined with the directional hydrogen bonding, will lead to an efficiently packed structure, likely resulting in a layered or herringbone arrangement of the molecules in the crystal lattice.

Investigation of Biological Activities and Molecular Mechanisms

In Vitro Biological Activity Profiling (excluding clinical human trial data)

In vitro studies of benzenesulfonamide (B165840) derivatives have demonstrated a wide range of biological effects, from enzyme inhibition to antimicrobial and anticancer properties.

Benzenesulfonamides are renowned for their potent inhibitory activity against carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes. nih.gov Analogs have been extensively studied as inhibitors of multiple human (h) CA isoforms. nih.gov The primary sulfonamide moiety is a key pharmacophore that coordinates to the zinc ion in the enzyme's active site. mdpi.com

Studies on a wide array of benzenesulfonamide derivatives show potent, often nanomolar, inhibition of several CA isoforms. For instance, derivatives synthesized via click chemistry demonstrated inhibition constants (Kᵢ) in the low nanomolar to subnanomolar range against the tumor-associated isoforms hCA IX and XII, while showing moderate inhibition of cytosolic isoforms hCA I and II. nih.gov This isoform selectivity is a critical aspect of developing targeted therapies. nih.gov For example, certain N-substituted benzenesulfonamides show varied inhibitory profiles, with modifications on the phenyl ring significantly influencing potency and selectivity against isoforms like hCA I, II, IX, and XII. nih.gov

Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Selected Benzenesulfonamide Analogs

| Compound/Analog | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |

| Phthalimide-capped analog 1 | 31.4 | 2.2 | - | - |

| Click-chemistry analog 4a | 101.3 | 41.5 | 8.5 | 2.1 |

| Click-chemistry analog 5a | 41.5 | 30.1 | 1.5 | 0.8 |

| Pyrazole-carboxamide analog 5f | 108.4 | 61.3 | 29.8 | 101.2 |

Note: Data extracted from studies on various benzenesulfonamide derivatives to illustrate typical activity ranges. nih.govnih.govsemanticscholar.org The specific activity of 4-bromo-N-(3-ethylphenyl)benzenesulfonamide is not detailed in the provided sources.

The antiproliferative effects of benzenesulfonamide derivatives have been documented against several human cancer cell lines. Research has highlighted their potential as scaffolds for developing novel anticancer agents. immunopathol.com For instance, certain N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides have shown significant antiproliferative activity against breast cancer (MDA-MB-231, T-47D) and neuroblastoma (SK-N-MC) cell lines, with some analogs exhibiting higher potency than the standard drug etoposide. nih.gov

Another study identified a benzenesulfonamide analog, AL106, as a potential anti-glioblastoma (GBM) compound, with an IC50 value of 58.6 µM against U87 cells. mdpi.com Furthermore, investigations into brominated compounds have highlighted the 4-bromophenyl moiety as being essential for anticancer activity in certain molecular contexts. nih.gov Phenyl benzenesulfonate (B1194179) derivatives have also been found to exhibit antiproliferative activities in the nanomolar range and induce cell cycle arrest in breast cancer models. mdpi.com

Table 2: Antiproliferative Activity of Selected Benzenesulfonamide Analogs Against Cancer Cell Lines

| Compound/Analog | Cell Line | Activity (IC₅₀, µM) |

| 5i (4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide) | SK-N-MC | 24.9 |

| 6c (N-(2-chloro-9-oxo-9H-xanthen-4-yl)-4-methylbenzenesulfonamide) | SK-N-MC | 25.2 |

| 6d (3-Chloro-2-methylbenzene sulfonamide analog) | MDA-MB-231 | 30.4 |

| AL106 (Thiadiazolyl-benzenesulfonamide) | U87 (Glioblastoma) | 58.6 |

| Etoposide (Standard) | SK-N-MC | 33.4 |

Note: Data extracted from studies on various benzenesulfonamide derivatives. nih.govmdpi.com The specific activity of 4-bromo-N-(3-ethylphenyl)benzenesulfonamide is not detailed in the provided sources.

Sulfonamides represent one of the earliest classes of antimicrobial agents, and novel derivatives continue to be explored for their activity against resistant strains. Studies on various benzenesulfonamide analogs have shown significant antibacterial and antifungal properties. nih.govfrontiersin.org For example, a series of sulfonamide-derived chromones displayed significant antibacterial activity against both Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) and Gram-positive (Bacillus subtilis, Staphylococcus aureus) bacteria. nih.gov

The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC). In one study, newly synthesized p-toluenesulphonamide derivatives were found to be more potent than reference drugs against tested microorganisms, with MIC values as low as 6.28 mg/mL. frontiersin.org Another study on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, which share a substituted bromo-phenylamine moiety, found potent antibacterial activity against extensively drug-resistant (XDR) Salmonella Typhi, with one analog showing an MIC of 6.25 mg/mL. mdpi.com

Table 3: Minimum Inhibitory Concentration (MIC) of Selected Benzenesulfonamide Analogs Against Microbial Strains

| Compound/Analog | Microorganism | Activity (MIC, mg/mL) |

| 4d (p-toluenesulphonamide derivative) | E. coli | 6.72 |

| 4h (p-toluenesulphonamide derivative) | S. aureus | 6.63 |

| 4a (p-toluenesulphonamide derivative) | C. albicans | 6.67 |

| 4e (p-toluenesulphonamide derivative) | A. niger | 6.28 |

| 5d (Pyrazine-carboxamide derivative) | XDR S. Typhi | 6.25 |

Note: Data extracted from studies on various benzenesulfonamide derivatives. frontiersin.orgmdpi.com The specific activity of 4-bromo-N-(3-ethylphenyl)benzenesulfonamide is not detailed in the provided sources.

Receptor-ligand binding assays are fundamental in drug discovery to determine the affinity of a compound for its biological target. nih.gov These assays typically utilize a radiolabeled or fluorescently labeled ligand to quantify the binding interaction with a receptor source. nih.gov For the benzenesulfonamide class, the most well-characterized binding interaction is with the active site of carbonic anhydrase isozymes. semanticscholar.org The sulfonamide group directly coordinates with the catalytic zinc ion, which is a specific and high-affinity binding event. mdpi.com While detailed receptor-ligand binding assays for 4-bromo-N-(3-ethylphenyl)benzenesulfonamide on other targets (e.g., G-protein coupled receptors, ion channels) are not extensively documented in the available literature, docking studies on analogs suggest interactions with other enzymes like alkaline phosphatase and receptor tyrosine kinases. mdpi.commdpi.com

Structure-Activity Relationship (SAR) Analysis of 4-bromo-N-(3-ethylphenyl)benzenesulfonamide and its Analogs

The biological activity of benzenesulfonamide derivatives is highly dependent on the nature and position of substituents on the aromatic rings.

Structure-activity relationship (SAR) studies have provided valuable insights into optimizing the biological profile of benzenesulfonamides.

For enzyme inhibition , particularly of carbonic anhydrases, the unsubstituted sulfonamide moiety (-SO₂NH₂) is generally crucial for potent activity. semanticscholar.org However, modifications on the N-phenyl ring significantly modulate potency and isoform selectivity. For instance, in a series of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides, the presence of an electron-donating group (e.g., 4-methoxy) on the benzenesulfonamide ring increased antiproliferative activity. nih.gov

Regarding the specific substituents of 4-bromo-N-(3-ethylphenyl)benzenesulfonamide:

4-Bromo Group : The presence of a halogen, such as bromine, at the para-position of the benzenesulfonamide ring is a common feature in many biologically active analogs. Halogens can influence activity through electronic effects and by forming halogen bonds with the biological target. Studies have indicated that a 4-bromophenyl moiety can be essential for anticancer activity in some molecular scaffolds. nih.gov In other contexts, the position and type of halogen can significantly affect antimicrobial activity. nih.gov

3-Ethylphenyl Group : The substitution pattern on the N-phenyl ring is critical for defining the molecule's interaction with the binding pocket of a target enzyme or receptor. The ethyl group at the meta-position (position 3) introduces a lipophilic and steric component. This can enhance binding to hydrophobic pockets within the target protein, potentially increasing potency. SAR studies on related compounds show that bulky substituents on this ring can lead to highly potent and selective inhibition of certain CA isoforms. nih.gov The meta-positioning of the ethyl group, compared to ortho or para, would orient the substituent in a specific vector, which can be crucial for avoiding steric clashes or enabling favorable interactions, thereby influencing both potency and selectivity. nih.govunifi.it

In antimicrobial studies, p-toluenesulphonamide derivatives showed better properties than unsubstituted benzenesulphonamide analogs, underscoring the importance of substitution on the sulfonyl-bearing ring. frontiersin.org This suggests that the 4-bromo substituent likely plays a significant role in modulating the biological activity of the title compound.

Identification of Key Pharmacophoric Groups and Structural Motifs for Activity

The structure of 4-bromo-N-(3-ethylphenyl)benzenesulfonamide contains several key features that are recognized as important for biological activity in the broader class of sulfonamide-containing molecules.

The Benzenesulfonamide Core: This is the foundational pharmacophore. The sulfonamide group (-SO₂NH-) is a critical zinc-binding group (ZBG) in many metalloenzymes, most notably carbonic anhydrases (CAs). nih.govsigmaaldrich.com Its ability to coordinate with the zinc ion in the active site of these enzymes is a primary driver of the inhibitory activity seen in this class of compounds. nih.gov

The "Tail" Approach: Medicinal chemistry often employs a "tail approach" in designing sulfonamide inhibitors. This involves modifying the part of the molecule that extends away from the zinc-binding group to interact with the middle and outer regions of an enzyme's active site. nih.gov In 4-bromo-N-(3-ethylphenyl)benzenesulfonamide, the N-(3-ethylphenyl) group serves as this "tail," and its specific composition can influence isoform selectivity. nih.gov

Halogen Substitution: The presence of a bromine atom on one of the phenyl rings is a significant structural motif. Halogen atoms can modulate the electronic properties of the ring and can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to a target protein. Furthermore, electronegative groups like halogens can contribute to stronger inhibitory effects. tandfonline.com

Alkyl Substitution: The ethyl group on the second phenyl ring adds a lipophilic character to that part of the molecule, which can be crucial for fitting into hydrophobic pockets within a target's active site. The position and size of such alkyl groups can significantly impact the compound's activity and selectivity. nih.gov

Mechanistic Investigations at the Molecular Level

Based on the structural characteristics of 4-bromo-N-(3-ethylphenyl)benzenesulfonamide, several potential molecular targets and pathways can be proposed, drawing parallels from studies on analogous compounds.

Carbonic Anhydrases (CAs): This family of enzymes is a primary and well-documented target for benzenesulfonamide derivatives. sigmaaldrich.comnih.gov CAs are involved in numerous physiological processes, including pH regulation and CO₂ transport. nih.gov Certain isoforms, such as CA IX and CA XII, are overexpressed in various cancers, making them attractive targets for anticancer drug development. nih.govrsc.org Benzenesulfonamide-based compounds have shown potent, nanomolar inhibition of these tumor-associated isoforms. nih.gov

Other Enzymes: The benzenesulfonamide scaffold has been found to inhibit other enzymes as well. Studies have shown that derivatives can act as inhibitors of acetylcholinesterase, α-glycosidase, and glutathione (B108866) S-transferase. tandfonline.com

Receptor Tyrosine Kinases (RTKs): Some benzenesulfonamide analogs have been identified as kinase inhibitors, with potential applications in cancer therapy. For instance, they have been investigated as inhibitors of Tropomyosin receptor kinase A (TrkA), a target in glioblastoma. tuni.fi

HIV-1 Capsid Protein: Benzenesulfonamide-containing compounds have been explored as inhibitors of the HIV-1 capsid (CA) protein, which is crucial for multiple stages of the viral life cycle. nih.gov

The potential pathways affected by 4-bromo-N-(3-ethylphenyl)benzenesulfonamide would depend on its specific molecular target. Inhibition of tumor-associated CAs, for instance, could disrupt pH regulation in cancer cells, leading to apoptosis. rsc.org If it were to target a kinase, it could interfere with cellular signaling pathways that are critical for cancer cell proliferation.

The interaction of benzenesulfonamide-based inhibitors with their primary targets, particularly carbonic anhydrases, has been extensively characterized through various biochemical and structural methods.

Zinc Binding: The cornerstone of the interaction with CAs is the coordination of the sulfonamide group's nitrogen atom with the Zn²⁺ ion located deep within the enzyme's active site. nih.gov This binding is typically strong, leading to potent inhibition.

Hydrogen Bonding and Hydrophobic Interactions: Beyond the key zinc interaction, the rest of the inhibitor molecule forms a network of interactions with amino acid residues in the active site. The sulfonamide's oxygen atoms can form hydrogen bonds with nearby residues, such as threonine. nih.gov The phenyl rings and their substituents, like the bromo and ethyl groups of 4-bromo-N-(3-ethylphenyl)benzenesulfonamide, would likely occupy hydrophobic pockets within the active site, contributing to binding affinity and isoform specificity. nih.gov

Conformational Changes: The binding of an inhibitor can induce or stabilize certain conformations of the enzyme. The flexibility or rigidity of the linker between the phenyl rings in N-phenylbenzenesulfonamide derivatives can influence how the molecule orients itself within the active site to maximize favorable interactions. nih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations of 4-bromo-N-(3-ethylphenyl)benzenesulfonamide

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, reactivity, and spectroscopic properties of molecules like 4-bromo-N-(3-ethylphenyl)benzenesulfonamide. These methods provide insights into the molecule's behavior at the atomic and electronic levels.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a molecule like 4-bromo-N-(3-ethylphenyl)benzenesulfonamide, DFT calculations can be used to determine a variety of electronic properties and reactivity descriptors. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which provides a good balance between accuracy and computational cost.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of the molecule's chemical stability and reactivity. A larger HOMO-LUMO gap suggests higher stability and lower reactivity.

From these orbital energies, several global reactivity descriptors can be derived, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.

Table 1: Illustrative Electronic Properties and Reactivity Descriptors for a Benzenesulfonamide (B165840) Analog (Calculated using DFT)

| Parameter | Symbol | Formula | Illustrative Value |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.8 eV |

| LUMO Energy | ELUMO | - | -1.2 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.6 eV |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 4.0 eV |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.8 eV |

Note: The values presented are for a representative benzenesulfonamide analog and are intended for illustrative purposes only.

Conformational Analysis and Energy Minimization Studies

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis of 4-bromo-N-(3-ethylphenyl)benzenesulfonamide would involve identifying the most stable conformations (i.e., those with the lowest energy). This is typically done by systematically rotating the rotatable bonds in the molecule, such as the S-N bond and the bonds connecting the phenyl rings to the main chain.

Prediction of Spectroscopic Properties (e.g., NMR, IR)

DFT calculations can also be used to predict the spectroscopic properties of 4-bromo-N-(3-ethylphenyl)benzenesulfonamide, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the 1H and 13C NMR chemical shifts. The calculated chemical shifts are then compared to experimental data, if available, to confirm the molecular structure. Theoretical predictions can aid in the assignment of complex spectra.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated using DFT. These frequencies correspond to the absorption bands in the IR spectrum. The calculated frequencies are often scaled by a factor to correct for anharmonicity and other approximations in the computational method. The predicted IR spectrum can help in identifying the characteristic vibrational modes of the molecule, such as the symmetric and asymmetric stretching vibrations of the SO2 group, which are typically observed in the ranges of 1121-1149 cm-1 and 1331-1391 cm-1, respectively, for N-bromoarylsulphonamides. rsc.org

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a molecule like 4-bromo-N-(3-ethylphenyl)benzenesulfonamide might interact with a biological target, such as a protein or enzyme. These methods are crucial in drug discovery for predicting the binding mode and affinity of a potential drug candidate.

Prediction of Ligand-Protein Binding Modes and Interaction Mechanisms

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For 4-bromo-N-(3-ethylphenyl)benzenesulfonamide, this would involve docking the molecule into the active site of a target protein. The docking process generates various possible binding poses and scores them based on a scoring function, which estimates the binding affinity.

The results of a docking study can reveal the specific interactions between the ligand and the protein's amino acid residues. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, the sulfonamide group is known to interact with the zinc ion in the active site of carbonic anhydrases. The bromo and ethylphenyl groups would likely be involved in hydrophobic interactions within the binding pocket.

Molecular dynamics (MD) simulations can then be used to refine the docked pose and to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic representation of the binding event by considering the flexibility of both the ligand and the protein.

Future Research Directions and Academic Translational Perspectives

Development of Advanced and Sustainable Synthetic Methodologies for Benzenesulfonamides

The synthesis of benzenesulfonamides is a well-established area of organic chemistry, yet there remains a significant impetus to develop more advanced and sustainable methodologies. Traditional synthetic routes often rely on harsh reagents and generate considerable waste. Modern approaches are increasingly focused on green chemistry principles to enhance efficiency and minimize environmental impact.

Future synthetic strategies will likely prioritize:

Mechanochemistry: Solvent-free mechanochemical approaches, such as ball milling, offer an environmentally friendly alternative for the synthesis of sulfonamides. These methods can reduce reaction times and eliminate the need for hazardous solvents.

Catalytic Systems: The development of novel catalysts, including nano-catalysts like nano-Ru/Fe3O4, can facilitate the direct and selective coupling of sulfonamides and alcohols, producing water as the only byproduct.

Flow Chemistry: Continuous flow synthesis provides a platform for the safe, scalable, and efficient production of benzenesulfonamides with precise control over reaction parameters.

Aqueous Media Synthesis: Performing reactions in water under dynamic pH control represents a significant advancement in green synthesis, simplifying product isolation and reducing reliance on organic solvents.

These advanced methodologies promise to make the synthesis of compounds like 4-bromo-N-(3-ethylphenyl)benzenesulfonamide more economical and environmentally sustainable.

Exploration of Novel Biological Targets and Untapped Therapeutic Areas for Benzenesulfonamide (B165840) Derivatives

While benzenesulfonamides are well-known for their antimicrobial and diuretic properties, ongoing research continues to unveil a diverse array of biological targets. This expansion into new therapeutic areas is a key driver of future research.

| Therapeutic Area | Biological Target | Potential Application |

| Oncology | Carbonic Anhydrases (CAs), particularly CA IX and CA XII | Development of targeted anticancer agents that can overcome resistance to conventional therapies. |

| Tropomyosin receptor kinase A (TrkA) | Treatment of glioblastoma and other cancers where TrkA is overexpressed. | |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Inhibition of angiogenesis, a critical process in tumor growth and metastasis. | |

| Neurodegenerative Diseases | Amyloid-β Aggregation | Development of disease-modifying therapies for Alzheimer's disease. |

| Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) | Symptomatic treatment of Alzheimer's disease by modulating neurotransmitter levels. | |

| Inflammatory Diseases | NLRP3 Inflammasome | Treatment of a wide range of inflammatory conditions, including autoimmune disorders and cardiovascular disease. |

| Cardiovascular Diseases | Voltage-gated sodium channels | Management of arrhythmias and other cardiovascular disorders. |

| Calcium channels | Regulation of blood pressure and treatment of hypertension. |

The exploration of these and other novel targets will undoubtedly lead to the discovery of new therapeutic applications for benzenesulfonamide derivatives.

Application of Chemoinformatics and Machine Learning for De Novo Design and Virtual Screening of New Analogs

The integration of computational approaches has revolutionized the drug discovery process. Chemoinformatics and machine learning are powerful tools for the de novo design and virtual screening of new benzenesulfonamide analogs with desired pharmacological profiles.

Key computational strategies include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can establish mathematical relationships between the chemical structure of benzenesulfonamide derivatives and their biological activity. elifesciences.org These models can then be used to predict the activity of novel, unsynthesized compounds. elifesciences.org

Virtual Screening: Large chemical libraries can be computationally screened against specific biological targets to identify promising hit compounds. drugtargetreview.com This approach significantly reduces the time and cost associated with experimental high-throughput screening. drugtargetreview.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the molecular basis of interaction and guiding the design of more potent and selective inhibitors.

Pharmacophore Modeling: By identifying the essential three-dimensional arrangement of functional groups responsible for biological activity, pharmacophore models can be used to design novel molecules with similar therapeutic effects.

These computational tools will be instrumental in accelerating the discovery and optimization of the next generation of benzenesulfonamide-based drugs.

Elucidation of Comprehensive Biological Network Interactions and Systems Biology Approaches

To fully understand the therapeutic potential and potential off-target effects of benzenesulfonamide derivatives, it is crucial to move beyond a single-target paradigm and embrace a more holistic, systems-level perspective. Systems biology approaches, which integrate various "omics" data, can provide a comprehensive view of how these compounds interact with complex biological networks.

Future research in this area will focus on:

Multi-Omics Integration: The concurrent analysis of genomics, transcriptomics, proteomics, and metabolomics data can reveal the global cellular response to treatment with a benzenesulfonamide derivative. nashbio.com This integrated approach can help to identify novel drug targets, biomarkers for patient stratification, and mechanisms of action. nashbio.com

Biological Network Analysis: By mapping the interactions of benzenesulfonamides with proteins and other biomolecules, it is possible to construct interaction networks. nih.gov The analysis of these networks can reveal key hubs and pathways that are modulated by the compound, providing a deeper understanding of its biological effects. nih.gov

Polypharmacology Profiling: Many drugs exert their therapeutic effects by interacting with multiple targets. Systems biology approaches can help to elucidate the polypharmacology of benzenesulfonamide derivatives, which can be leveraged to design more effective therapies with improved side-effect profiles.

A systems-level understanding of benzenesulfonamide biology will be essential for the development of more precise and personalized medicines.

Rational Design of Next-Generation Benzenesulfonamide Analogues with Tuned Molecular Properties

The rational design of new benzenesulfonamide analogues with fine-tuned molecular properties is a key objective of future research. This involves a deep understanding of structure-activity relationships (SAR) and the application of sophisticated medicinal chemistry strategies.

Key design considerations include:

Isoform Selectivity: For targets that exist as multiple isoforms, such as carbonic anhydrases, the rational design of inhibitors with high selectivity for the disease-relevant isoform is crucial to minimize off-target effects. nih.gov

Pharmacokinetic Properties: The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its clinical success. Future design efforts will focus on optimizing these properties to ensure adequate bioavailability and duration of action.

Hybrid Molecules: The tethering of the benzenesulfonamide pharmacophore to other known bioactive moieties can lead to the development of hybrid molecules with enhanced potency and novel mechanisms of action. researchgate.net

Bioisosteric Replacement: The substitution of certain functional groups with bioisosteres can be used to modulate the physicochemical and pharmacological properties of benzenesulfonamide derivatives.

Through the iterative process of design, synthesis, and biological evaluation, it will be possible to develop next-generation benzenesulfonamide analogues with superior therapeutic profiles.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 4-bromo-N-(3-ethylphenyl)benzenesulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sulfonylation of 3-ethylaniline with 4-bromobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a catalyst). Reaction optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity .

- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity (>95%) .

- Critical Data : Yields range from 60–85% depending on stoichiometric ratios and solvent choice .

Q. How can the molecular structure of 4-bromo-N-(3-ethylphenyl)benzenesulfonamide be characterized?

- Methodological Answer :

- X-ray crystallography : Resolves bond lengths (e.g., S–N ≈ 1.63 Å) and dihedral angles between aromatic rings (e.g., ~40–45°) .

- Computational modeling : DFT calculations predict electrostatic potential maps, highlighting electrophilic regions near the bromine atom .

- Spectroscopy : H/C NMR confirms substituent positions (e.g., ethyl group protons at δ 1.2–1.4 ppm) .

Q. What are the solubility and stability profiles of this compound under varying conditions?

- Methodological Answer :

- Solubility : Poor in water (<0.1 mg/mL), moderate in DMSO (~50 mg/mL). Ethyl substitution enhances lipophilicity .

- Stability : Degrades above 200°C; sensitive to strong acids/bases (hydrolysis of sulfonamide bond) .

- Table : Solubility in Common Solvents

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | <0.1 |

| DMSO | ~50 |

| Ethanol | ~15 |

Advanced Research Questions

Q. How do substituent modifications (e.g., bromine vs. ethoxy groups) impact biological activity?

- Methodological Answer :

- Bromine : Enhances halogen bonding with target proteins (e.g., enzyme active sites), increasing inhibition potency .

- Ethyl group : Modulates membrane permeability; N-aryl substitution reduces metabolic degradation .

- Case Study : Replacing bromine with chlorine in analogs reduces IC values by 30–50% in enzyme assays .

Q. What strategies resolve contradictions in reported biological activity data across similar sulfonamides?

- Methodological Answer :

- Assay standardization : Control variables like pH (e.g., 7.4 vs. 6.5 alters protonation states) .

- Structural analogs : Compare 4-bromo-N-(4-fluorophenyl)benzenesulfonamide (dihedral angle = 41.17°) vs. nitro-substituted analogs (32.6°), where planarity affects target binding .

- Data Conflict Example : A 2021 study reported 10x higher cytotoxicity in HeLa cells than a 2024 study; later attributed to differences in cell culture media .

Q. How can reaction pathways be optimized to minimize byproducts in large-scale synthesis?

- Methodological Answer :

- Catalyst screening : Pd/C or Ni catalysts reduce bromoarene coupling byproducts .

- Flow chemistry : Continuous reactors improve heat dissipation, reducing decomposition (<5% impurities) .

- Critical Parameter : Maintain stoichiometric excess of 3-ethylaniline (1.2:1 molar ratio) to suppress di-sulfonylation .

Q. What computational tools predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Simulates binding to carbonic anhydrase IX (Glide score = −9.2 kcal/mol) .

- MD simulations : Reveal stable hydrogen bonds between sulfonamide NH and Thr199 residue over 100 ns trajectories .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s enzyme inhibition potency?

- Analysis :

- Source 1 : IC = 12 nM (carbonic anhydrase II, pH 7.4) .

- Source 2 : IC = 45 nM (same enzyme, pH 6.8) .

- Resolution : Protonation of sulfonamide NH at lower pH reduces hydrogen-bonding capacity, explaining potency differences .

Structural-Activity Relationship (SAR) Table

| Modification Site | Example Substituent | Impact on Activity | Reference |

|---|---|---|---|

| Bromine (C4) | Cl, F | ↓ Binding affinity | |

| N-Aryl (C3) | Ethyl vs. methyl | ↑ Metabolic stability | |

| Sulfonamide NH | Methylation | ↓ Solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.